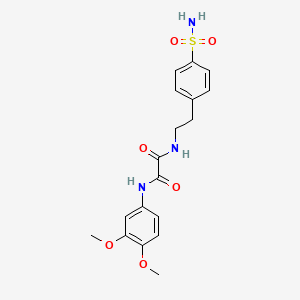

![molecular formula C15H9ClN2O3S B2423816 3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892853-57-5](/img/structure/B2423816.png)

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The retrieved papers do not provide specific information on the physical and chemical properties of "3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide" .Scientific Research Applications

Pharmacological Activities of Benzothiazole Derivatives

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological properties. These compounds are integral to various natural products and pharmaceutical agents, showing effectiveness in antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant activities. Notably, the benzothiazole nucleus is a key moiety in several potent drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole, highlighting its significance in drug development for future research (Sumit, Arvind Kumar, & A. Mishra, 2020).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives, such as those involving ABTS radical cation-based assays, demonstrates their potential in mitigating oxidative stress. These assays, widely used alongside DPPH radical-based assays, help elucidate the reaction pathways underlying the antioxidant capacity of benzothiazole compounds. However, the specificity of these reactions, particularly the formation of coupling adducts, indicates a nuanced approach to evaluating antioxidant activities of benzothiazole derivatives (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Structural Diversity and Chemical Properties

The chemistry of benzothiazole derivatives, especially those incorporating pyridine and benzimidazole, showcases fascinating variability. These compounds, with their diverse structural forms, engage in numerous biological and electrochemical activities. Their versatility in forming complex compounds opens avenues for novel applications in medicinal chemistry, underlining areas of potential research interest (Boča, Jameson, & Linert, 2011).

Comprehensive Review in Medicinal Chemistry

A comprehensive review of benzothiazole-based molecules in medicinal chemistry reveals their broad spectrum of pharmacological activity, ranging from anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, to anticonvulsant activities. This highlights the benzothiazole derivatives as crucial components in the development of new therapeutic agents, emphasizing the need for ongoing research and development in this area (Keri, Patil, Patil, & Budagumpi, 2015).

Therapeutic Potential and Patent Review

The therapeutic potential of benzothiazole derivatives, underlined by a patent review, showcases their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are highlighted as potential antitumor agents, indicating the significant role of benzothiazole derivatives in pharmaceutical research and drug development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Safety And Hazards

properties

IUPAC Name |

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3S/c16-9-3-1-2-8(4-9)14(19)18-15-17-10-5-11-12(21-7-20-11)6-13(10)22-15/h1-6H,7H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTKZMMSCHGGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)

![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)

![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2423746.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423750.png)

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)